molecular formula C24H20N6OS B11314516 2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

Cat. No.: B11314516
M. Wt: 440.5 g/mol
InChI Key: RYHGSUWGPQZTSL-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzothiazole moiety with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-methoxybenzylamine with a suitable pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine precursor under acidic conditions. This is followed by cyclization and subsequent functional group modifications to introduce the benzothiazole moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N6OS

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole

InChI

InChI=1S/C24H20N6OS/c1-14-15(2)30(24-26-18-6-4-5-7-19(18)32-24)22-21(14)23-27-20(28-29(23)13-25-22)12-16-8-10-17(31-3)11-9-16/h4-11,13H,12H2,1-3H3

InChI Key

RYHGSUWGPQZTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=NC6=CC=CC=C6S5)C

Origin of Product

United States

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